3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and piperidine moieties, along with a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step proceduresThe chlorobenzenesulfonyl group is then introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperazine or piperidine rings.
Scientific Research Applications
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the piperazine and piperidine moieties suggests potential interactions with serotonin and dopamine receptors, which are common targets in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antipsychotic properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives are studied for their anti-tubercular activity.
Uniqueness
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to the combination of its structural features, including the pyridazine core, piperazine and piperidine moieties, and the chlorobenzenesulfonyl group
Properties
Molecular Formula |
C19H24ClN5O2S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C19H24ClN5O2S/c20-16-4-6-17(7-5-16)28(26,27)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-2-1-3-11-23/h4-9H,1-3,10-15H2 |
InChI Key |
HOOLOBMBEZYMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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